Tri(octyl-decyl)amine
CAS No.:
Cat. No.: VC16491975
Molecular Formula: C54H111N
Molecular Weight: 774.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H111N |
|---|---|
| Molecular Weight | 774.5 g/mol |
| IUPAC Name | N,N-di(octadecan-9-yl)octadecan-9-amine |
| Standard InChI | InChI=1S/C54H111N/c1-7-13-19-25-31-37-43-49-52(46-40-34-28-22-16-10-4)55(53(47-41-35-29-23-17-11-5)50-44-38-32-26-20-14-8-2)54(48-42-36-30-24-18-12-6)51-45-39-33-27-21-15-9-3/h52-54H,7-51H2,1-6H3 |
| Standard InChI Key | WDGDITYEVDXFGO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(CCCCCCCC)N(C(CCCCCCCC)CCCCCCCCC)C(CCCCCCCC)CCCCCCCCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Tri(octyl-decyl)amine features three long-chain alkyl groups (C<sub>8</sub>-C<sub>10</sub>) bonded to a central nitrogen atom, creating a sterically hindered tertiary amine structure . This configuration contributes to its low polarity and high hydrophobicity, evidenced by an XLogP3-AA value of 25.8 . The compound’s rotatable bond count of 48 confers conformational flexibility, though this property complicates 3D structural modeling due to excessive atomic mobility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 774.5 g/mol | |
| Density (20°C) | 0.814 g/cm³ | |
| Boiling Point | 381.4°C at 101.325 kPa | |
| Vapor Pressure (20°C) | 0.001 Pa | |
| Water Solubility | 27 μg/L at 20°C | |
| Hydrogen Bond Acceptors | 1 |
Synthesis and Modifications
Industrial synthesis typically involves the alkylation of ammonia with octyl and decyl halides, though specific protocols remain proprietary. A notable advancement is its covalent modification onto biomass-derived carbonaceous aerogels (BCA) via hydrothermal synthesis and impregnation . This process yields BCA@N235, a composite material with enhanced surface area and iodine adsorption capacity (0.85 mmol/g at pH 2.0) .
Industrial Applications
Metal Extraction and Recovery
Tri(octyl-decyl)amine excels in hydrometallurgical processes, particularly in separating cobalt-nickel mixtures in hydrochloric acid media . Its protonated form selectively coordinates with anionic metal complexes, enabling efficient recovery of uranium, tungsten, and platinum-group metals . Comparative studies show superior performance to trioctylamine in rare earth element extraction due to longer alkyl chains improving phase separation .
Wastewater Remediation
The compound’s affinity for organic contaminants is leveraged in treating industrial effluents containing petroleum derivatives and quaternary ammonium compounds . In one application, it achieved >90% removal of iodides via protonation-driven electrostatic interactions , outperforming activated carbon in kinetics (2-hour equilibrium vs. 6–8 hours) .
Mechanistic Insights
Adsorption Dynamics
Adsorption kinetics for iodine ions on BCA@N235 follow a pseudo-second-order model (R² > 0.99) , indicating chemisorption dominance. Langmuir isotherm adherence (R² = 0.98) suggests monolayer adsorption on homogeneous sites. FTIR and XPS analyses confirm quaternary ammonium formation (-NH<sub>3</sub><sup>+</sup>) as the active sites .
Solvent Interactions
In liquid-liquid extraction systems, tri(octyl-decyl)amine requires hydrocarbon diluents like kerosene or n-decane to mitigate viscosity . The amine’s extraction efficiency for acetic acid in n-heptane reaches distribution coefficients (K<sub>D</sub>) of 0.02–0.88, depending on solvent polarity .
Comparative Analysis with Analogues
Table 2: Performance vs. Trioctylamine (TOA)
| Parameter | Tri(octyl-decyl)amine | TOA |
|---|---|---|
| Molecular Weight | 774.5 g/mol | 353.6 g/mol |
| Cobalt Extraction Yield | 98% | 85% |
| Aqueous Solubility | 27 μg/L | 45 μg/L |
| Thermal Stability | 381.4°C | 365°C |
The extended alkyl chains in tri(octyl-decyl)amine enhance metal selectivity but reduce solubility in polar solvents compared to TOA .
Future Research Directions
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Green Synthesis Routes: Developing solvent-free alkylation methods to reduce environmental footprint.
-
Hybrid Materials: Integrating the amine with MOFs for enhanced heavy metal capture.
-
Biodegradation Studies: Assessing long-term ecological impacts through OECD 301F tests.
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Process Intensification: Pilot-scale validation of BCA@N235 in nuclear wastewater treatment.
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